molecular formula C14H18N4O B2508051 N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-26-0

N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2508051
CAS No.: 951611-26-0
M. Wt: 258.325
InChI Key: UUJMPPCZLYCBSH-UHFFFAOYSA-N
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Description

N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C17H24N4O and a molecular weight of 300.4 . It belongs to the 1,2,3-triazole-4-carboxamide class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for its stability, low toxicity, and capacity to interact with diverse biological targets . This specific reagent serves as a valuable building block for researchers designing and synthesizing novel bioactive molecules. The 1,2,3-triazole core is a common feature in compounds with a broad spectrum of important biological activities, including anticancer, antifungal, and antiviral properties . Recent scientific literature highlights that 1,2,3-triazole-4-carboxamide derivatives are actively investigated for their therapeutic potential. Notably, research has identified analogs within this chemical family as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . The inhibition of PXR is a promising strategy for mitigating adverse drug-drug interactions, and advanced derivatives have demonstrated low nanomolar activity in both binding and cellular assays . Furthermore, other 1,2,3-triazole-4-carboxamide derivatives have shown remarkable anticancer activity in screening against the NCI60 panel of human tumor cell lines, indicating promise for the development of new oncological therapeutics . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-butyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-4-9-15-14(19)13-10-18(17-16-13)12-7-5-11(2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJMPPCZLYCBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is the most widely employed method for constructing the 1,2,3-triazole core. This regioselective process couples a p-tolyl azide with a butyl carboxamide-bearing alkyne to yield the 1,4-disubstituted triazole. Studies demonstrate that cuprous iodide (CuI) in acetonitrile with triethylamine as a base achieves cycloaddition yields of 80–90% within 10–20 hours at 25–40°C. Alternative catalysts, such as Cu(II) complexes, show comparable efficiency but require stricter temperature control.

Reaction Conditions for CuAAC

Component Specification Yield (%) Source
Catalyst CuI (0.01 eq) 85.3
Solvent Acetonitrile -
Base Triethylamine (0.4 eq) -
Temperature 25–40°C -
Reaction Time 10–20 hours -

Azide Intermediate Preparation

p-Tolyl azide, a critical precursor, is synthesized via diazotization of p-toluidine followed by sodium azide substitution. The patent CN109456275A details a safer approach using tert-butyl bromide and sodium azide in a polar solvent (e.g., DMF/water), achieving azide yields >90%. For p-tolyl azide, analogous conditions with p-tolyl bromide may be applied, though steric effects could necessitate extended reaction times.

Stepwise Methodologies for N-Butyl Carboxamide Functionalization

Propargyl Carboxamide Synthesis

The alkyne component, propargyl butyl carboxamide, is prepared through nucleophilic acyl substitution. Propiolic acid is activated as an acyl chloride using thionyl chloride, then reacted with butylamine to form the propargyl amide. This step typically proceeds in dichloromethane at 0–5°C, yielding >75% of the intermediate.

Catalytic System Optimization

Solvent and Base Selection

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance CuI solubility and reaction kinetics, while tertiary amines (triethylamine, DIEA) mitigate acid byproducts. The patent CN109456275A reports that triethylamine (0.4 eq) in acetonitrile optimally balances yield and purity. Non-polar solvents like toluene are reserved for deprotection or purification stages.

Temperature and Reaction Time

Elevated temperatures (40–60°C) accelerate cycloaddition but risk side reactions. A balance is struck at 25–40°C, ensuring complete conversion within 20 hours. Prolonged durations beyond 24 hours diminish yields due to triazole decomposition.

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural verification. For example:

  • 1H NMR : Aromatic protons of the p-tolyl group resonate at δ 7.2–7.4 ppm, while the triazole C-H peak appears as a singlet near δ 8.1 ppm.
  • IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 2100 cm⁻¹ (triazole C-N) confirm functional groups.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection at 254 nm ensures >95% purity. Recrystallization from ethyl acetate/hexane mixtures further refines the product.

Challenges and Mitigation Strategies

Regioselectivity and Byproduct Formation

While CuAAC favors 1,4-regioisomers, trace 1,5-isomers may form under suboptimal conditions. Gradient elution during column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the desired product.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Source
CuAAC with CuI High regioselectivity, scalable Requires azide handling 85–90
Pre-formed Triazole Avoids azide synthesis Lower functional group tolerance 70–80
Hydrazide Cyclization No metal catalysts Complex intermediate synthesis 60–70 -

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, analogous triazole-carboxamides exhibit:

  • Acidic Hydrolysis : Cleavage to yield carboxylic acid and amine derivatives at elevated temperatures (80–100°C) in HCl (1–3 M) .

  • Basic Hydrolysis : Saponification with NaOH (2–5 M) at 60–80°C produces carboxylate salts .

Table 1: Hydrolysis Conditions for Triazole-Carboxamides

ConditionsReagentsTemperatureProductsSource
AcidicHCl (3 M)90°C, 6 h1-(p-tolyl)-1H-triazole-4-carboxylic acid + butylamine
BasicNaOH (2 M)70°C, 4 hSodium 1-(p-tolyl)-1H-triazole-4-carboxylate

Nucleophilic Substitution at the Triazole Ring

The 1,2,3-triazole ring participates in regioselective substitutions. For N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide , the C5 position is electrophilic due to resonance effects, enabling:

  • Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF at 25°C yields 5-bromo derivatives (90% yield) .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) forms biaryl products .

Table 2: Substitution Reactions of Triazole Derivatives

Reaction TypeReagents/ConditionsYieldProductSource
BrominationNBS, DMF, 25°C, 2 h90%5-Bromo-1-(p-tolyl)-1H-triazole
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h75–85%5-Aryl-1-(p-tolyl)-1H-triazole

Catalytic Functionalization

The butyl and p-tolyl substituents influence reactivity in metal-catalyzed transformations:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole core, though steric hindrance from the carboxamide group reduces reac

Scientific Research Applications

Anticancer Activity

The 1H-1,2,3-triazole-4-carboxamide scaffold has been extensively investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines:

  • Mechanism of Action : Compounds with the triazole moiety have been shown to inhibit specific signaling pathways involved in cancer progression, including the Wnt/β-catenin pathway .
  • Case Studies : A study reported that certain triazole derivatives demonstrated high affinity towards Hsp90, a protein implicated in cell proliferation and survival, indicating their potential as anticancer agents .

Antimicrobial Properties

N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide and its analogs have been evaluated for antimicrobial activity:

  • Broad Spectrum : Research has shown that triazole derivatives possess significant antibacterial and antifungal properties. For instance, certain compounds were effective against resistant strains of bacteria and fungi .
  • Mechanistic Insights : The antimicrobial activity is often attributed to the ability of these compounds to disrupt cellular membranes and inhibit key metabolic pathways in pathogens .

Drug Metabolism Regulation

The compound's role in modulating drug metabolism has garnered attention:

  • Pregnane X Receptor (PXR) Activation : Some studies indicate that triazole derivatives can bind to PXR, a crucial regulator of drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic outcomes .

Synthesis and Structural Analysis

The synthesis of this compound typically involves:

  • Synthetic Pathways : A common method includes the reaction of organic azides with β-ketoesters followed by amidation to yield the desired carboxamide structure .
  • Crystal Structure Studies : Detailed crystal structure analyses reveal insights into molecular conformation and intermolecular interactions that are critical for understanding the compound's biological activity .

Potential in Other Therapeutic Areas

Beyond cancer and antimicrobial applications, there is emerging interest in the use of triazole derivatives in other therapeutic areas:

  • Antiviral Activity : Some studies have reported antiviral effects against viruses such as SARS-CoV-2, highlighting the versatility of triazole compounds in addressing various infectious diseases .

Data Summary Table

Application AreaKey FindingsReferences
AnticancerInhibition of Hsp90; effective against multiple cancer cell lines
AntimicrobialSignificant activity against resistant bacterial strains; disrupts cellular functions
Drug MetabolismModulates PXR activity affecting drug metabolism
Synthetic MethodsCommonly synthesized via azide reactions; structural analysis reveals molecular interactions
AntiviralEfficacy against SARS-CoV-2; potential for broader antiviral applications

Mechanism of Action

The mechanism of action of N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazole ring can bind to enzymes or receptors, disrupting their normal function.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Triazole Position) Aryl Group (Position) Molecular Weight (g/mol) Key Features
N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide N-butyl (carboxamide), - (5-position) p-tolyl (1-position) 281.34 High lipophilicity; para-methyl enhances stability
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide N-butyl, 5-isopropyl p-tolyl 300.40 Steric bulk at 5-position may hinder target binding
N-butyl-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide N-butyl, 5-methyl 3-chloro-4-methylphenyl 306.79 Chlorine increases electronegativity; higher molecular weight
1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3p) 5-isopropyl, N-quinolinyl 2-fluorophenyl ~355 (estimated) Fluorine enhances dipole interactions; quinoline boosts π-stacking
Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) N-benzyl (2-fluoro) - 238.23 Approved anticonvulsant; fluorobenzyl improves CNS penetration

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The p-tolyl group (electron-donating methyl) in the target compound contrasts with halogenated aryl groups (e.g., 2-fluorophenyl in 3p), which introduce electronegativity for stronger target binding .
  • N-Substituents : The n-butyl chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to shorter alkyl or aromatic substituents (e.g., benzyl in Rufinamide) .
  • Steric Effects : Bulky groups at the 5-position (e.g., isopropyl in ) may reduce binding affinity due to steric hindrance.

Physicochemical Properties

Table 2: Property Comparison

Compound logP (Estimated) Solubility (mg/mL) Metabolic Stability
This compound 3.2 Low (DMSO-soluble) Moderate (butyl chain may resist oxidation)
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide 3.8 Very low Low (isopropyl increases CYP450 susceptibility)
Rufinamide 1.9 Moderate (aqueous) High (fluorine reduces metabolism)

Biological Activity

N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a method known for its efficiency and selectivity. The reaction conditions often include a copper catalyst and a reducing agent in solvents like ethanol or water at temperatures ranging from room temperature to 50°C.

Chemical Structure

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.29 g/mol

Antimicrobial Activity

This compound has been studied for its antimicrobial properties , particularly against various strains of bacteria and fungi. Research indicates that triazole derivatives exhibit significant activity against Mycobacterium tuberculosis (MTB) with minimum inhibitory concentrations (MIC) ranging from 5.8 to 29.9 µg/mL .

Anticancer Properties

Studies have demonstrated that similar triazole compounds possess anticancer activity . For example, derivatives with the triazole ring have shown promising results in inhibiting cancer cell lines such as THP-1 (leukemia), A549 (lung cancer), and Panc-1 (pancreatic cancer) using assays like MTT . The mechanism often involves the inhibition of specific enzymes critical for tumor growth.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation.
  • Disruption of Metabolic Pathways : By binding to key metabolic enzymes, it disrupts normal cellular functions in pathogens or cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with other triazole derivatives reveals the unique biological profile of this compound:

Compound NameMIC (µg/mL)Anticancer ActivityMechanism of Action
This compound5.8 - 29.9YesEnzyme inhibition
1H-1,2,3-TriazoleVariesModerateGeneral metabolic disruption
N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine>30LowLess effective against target enzymes

Study on Antitubercular Activity

In a study evaluating the antitubercular activity of various triazole derivatives, this compound was highlighted for its effectiveness against MTB strains. The structure–activity relationship indicated that modifications on the triazole ring significantly impacted the compound's efficacy .

Cytotoxicity Assessment

Cytotoxicity studies conducted on human cancer cell lines showed that compounds structurally similar to this compound exhibited IC50 values ranging from 1.95 to 4.24 µM against thymidylate synthase (TS), suggesting potential use in cancer therapy .

Q & A

Basic: What are the standard synthetic routes for N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves:

  • Azide-alkyne cycloaddition (Click chemistry) to form the triazole core, followed by carboxamide coupling.
  • Nucleophilic substitution for introducing the N-butyl group.
  • Reaction optimization : Use of copper(I) catalysts (e.g., CuI) for regioselective triazole formation and DMF/DCM as solvents for solubility .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization for high-purity yields .

Basic: How is the compound structurally characterized?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm substituent positions (e.g., p-tolyl protons at δ 7.2–7.4 ppm, triazole carbons at δ 145–150 ppm) .
  • Mass spectrometry : HRMS for molecular ion validation (e.g., [M+H]+^+ at m/z 313.16) .
  • Elemental analysis : To verify C, H, N, O content within ±0.4% .

Basic: What in vitro assays are used to evaluate biological activity?

Common assays:

  • Antimicrobial : MIC (Minimum Inhibitory Concentration) against E. coli and S. aureus via broth microdilution .
  • Anticancer : MTT assay on cell lines (e.g., MCF-7, HCT-116) to measure IC50_{50} values .
  • Cytoprotective : H2_2O2_2-induced oxidative stress models in mammalian cells .

Advanced: How to resolve contradictions in bioactivity data across structural analogs?

Methodological approaches:

  • Comparative SAR tables : Analyze substituent effects (e.g., p-tolyl vs. 4-chlorophenyl on IC50_{50}) .
  • Statistical modeling : Multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area) .
  • Crystallographic validation : Use SHELXL for precise 3D structural alignment to correlate binding modes with activity .

Advanced: How to optimize solubility and bioavailability for in vivo studies?

Strategies include:

  • Derivatization : Introduce polar groups (e.g., hydroxyl, methoxy) to the N-butyl chain .
  • Co-solvent systems : Use DMSO/PBS mixtures for aqueous compatibility .
  • Prodrug design : Esterification of the carboxamide to enhance membrane permeability .

Advanced: What mechanistic studies elucidate its kinase inhibition?

Key methodologies:

  • Kinase profiling : Selectivity screening against kinase panels (e.g., EGFR, VEGFR) via radiometric assays .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to ATP pockets .
  • Enzyme kinetics : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

Advanced: How to design SAR studies for triazole carboxamides?

Guidelines:

  • Substituent libraries : Synthesize analogs with systematic variations (e.g., alkyl chain length, aryl substituents) .
  • Activity cliffs : Identify structural changes causing drastic activity drops (e.g., replacing p-tolyl with o-tolyl reduces potency by 10-fold) .
  • 3D-QSAR : CoMFA/CoMSIA models to map steric/electrostatic requirements .

Basic: What analytical challenges arise due to low aqueous solubility?

Solutions:

  • HPLC methods : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for quantification .
  • Solid-state characterization : PXRD and DSC to assess polymorphic forms affecting solubility .

Advanced: How to validate crystallographic data for structural analysis?

Best practices:

  • SHELX refinement : Apply TWIN/BASF commands for high-resolution or twinned data .
  • ORTEP visualization : Generate anisotropic displacement ellipsoids to confirm bond geometry .
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation .

Advanced: How to correlate in vitro and in vivo efficacy?

Integrated workflows:

  • PK/PD modeling : Measure plasma half-life (t1/2_{1/2}) and AUC in rodent models .
  • Tissue distribution : LC-MS/MS to quantify compound levels in target organs .
  • Toxicity screening : ALT/AST assays and histopathology for safety profiling .

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